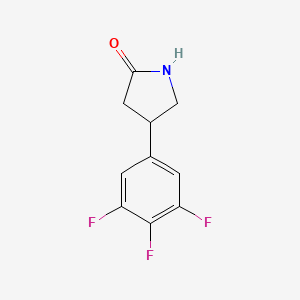

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one

Description

Nuclear Magnetic Resonance (NMR)

| NMR Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 3.5–4.5 (multiplet, 4H, pyrrolidinone ring protons) | Protons adjacent to the carbonyl group |

| δ 7.0–7.5 (multiplet, 2H, aromatic protons) | Trifluorophenyl ring protons | |

| ¹⁹F NMR | δ -62 to -65 ppm (singlet, 3F, trifluorophenyl group) | Fluorine atoms on the phenyl ring |

| ¹³C NMR | δ 170–175 ppm (carbonyl carbon) | Pyrrolidinone carbonyl group |

Data inferred from related fluorinated pyrrolidinones and certificates of analysis.

Infrared Spectroscopy (IR)

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1700–1750 | C=O stretching (pyrrolidinone) |

| 1500–1600 | C=C aromatic stretching (trifluorophenyl) |

| 1250–1350 | C–F stretching (trifluorophenyl) |

Mass Spectrometry (MS)

| Fragment | m/z Value | Assignment |

|---|---|---|

| [M+H]⁺ | 216.06 | Molecular ion (C₁₀H₉F₃NO⁺) |

| [M-CO]⁺ | 188.06 | Loss of carbonyl group |

| [Trifluorophenyl]⁺ | 123.00 | Fragment of the trifluorophenyl group |

Fragmentation patterns derived from molecular formula and structural analogy.

Properties

IUPAC Name |

4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-7-1-5(2-8(12)10(7)13)6-3-9(15)14-4-6/h1-2,6H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUUWAXTSJRLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263774-97-5 | |

| Record name | 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one

Synthetic Strategy Using Donor–Acceptor Cyclopropanes and Primary Amines

A modern and efficient synthetic route to 1,5-substituted pyrrolidin-2-ones, including derivatives like this compound, involves the use of donor–acceptor (DA) cyclopropanes bearing ester groups as acceptor substituents. This method proceeds through a Lewis acid-catalyzed ring-opening reaction with primary amines, followed by in situ lactamization and dealkoxycarbonylation steps.

Key Steps:

Lewis Acid-Catalyzed Ring Opening

- DA cyclopropane reacts with a primary amine (e.g., aniline or benzylamine) under Lewis acid catalysis to open the cyclopropane ring, forming a γ-amino ester intermediate.

- Various Lewis acids were tested, with nickel perchlorate Ni(ClO4)2·6H2O and yttrium triflate Y(OTf)3 providing the best catalytic activity and yields (up to 93% for the acyclic intermediate).

Dealkoxycarbonylation (Ester Removal)

- To obtain the final 1,5-disubstituted pyrrolidin-2-one without the ester substituent at C(3), the ester group is removed by alkaline saponification followed by thermolysis.

- This dealkoxycarbonylation step can be integrated into a one-pot process, simplifying the synthesis and improving overall yield (about 70% overall yield for the four-step sequence).

Reaction Conditions and Catalysts

| Catalyst | Loading (mol%) | Yield of Acyclic Intermediate (%) | Notes |

|---|---|---|---|

| Aluminum triflate Al(OTf)3 | 20 | No reaction | Ineffective catalyst |

| Iron triflate Fe(OTf)3 | 20 | 78 (NMR yield) | Moderate yield |

| Scandium triflate Sc(OTf)3 | 10–20 | 60–84 (NMR yield) | Yield dependent on concentration |

| Zinc triflate Zn(OTf)2 | 20 | 80 (NMR yield) | Good yield |

| Yttrium triflate Y(OTf)3 | 20 | 93 (isolated yield) | Best yield |

| Nickel perchlorate Ni(ClO4)2·6H2O | 5–20 | 21–92 (NMR yield) | Best at 20 mol%; lower load reduces yield |

| Triflic acid TfOH | 20 | No reaction | Brønsted acid ineffective due to amine neutralization |

Table 1: Catalyst screening for the ring-opening reaction of DA cyclopropane with aniline.

Scope and Substrate Variability

- The method tolerates a broad range of substituted anilines and benzylamines, including those with electron-withdrawing and electron-donating groups such as halogens and alkoxy substituents.

- DA cyclopropanes with various donor groups, including heteroaryl and styryl substituents, are compatible.

- Electron-rich aromatic substituents on the cyclopropane generally increase reactivity but may also lead to side reactions, affecting yields.

- Examples include 3,4,5-trimethoxyphenyl-substituted cyclopropanes yielding the corresponding pyrrolidin-2-ones in moderate to good yields (~79% on gram scale).

One-Pot Synthesis Protocol

The entire synthetic sequence can be performed in a one-pot operation:

- Step 1: Lewis acid-catalyzed ring opening with primary amine at room temperature.

- Step 2: Reflux with acetic acid in toluene to promote cyclization.

- Step 3: Alkaline saponification and thermolysis to remove ester substituent.

This protocol minimizes purification steps, improves practicality, and yields the target 1,5-disubstituted pyrrolidin-2-one efficiently.

Summary Table of Preparation Method

| Step | Reaction Conditions | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| Ring-opening of DA cyclopropane | Room temp, DCE solvent, 1 h | Ni(ClO4)2·6H2O (20 mol%) or Y(OTf)3 (20 mol%) | γ-Amino ester intermediate (acyclic) |

| Lactamization (cyclization) | Reflux in toluene with 2 equiv. acetic acid | Acetic acid | Pyrrolidin-2-one with ester group |

| Dealkoxycarbonylation | Alkaline saponification + thermolysis | Base (alkali) | Removal of ester, final pyrrolidin-2-one |

Research Findings and Notes

- The method provides a versatile and efficient route to 1,5-substituted pyrrolidin-2-ones, including those with complex aromatic substituents like 3,4,5-trifluorophenyl groups.

- The reaction tolerates a wide variety of functional groups, making it suitable for medicinal chemistry applications.

- The use of Lewis acids is critical for ring-opening; Brønsted acids are ineffective due to neutralization by amines.

- The one-pot approach reduces reaction time and purification steps, enhancing scalability and practicality.

- The overall yields for the four-step sequence range from moderate to good (45–79%), depending on substrate reactivity and substituent effects.

Chemical Reactions Analysis

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, including:

- Neuropharmacology : It has been studied as a potential radiotracer for positron emission tomography (PET) imaging of synaptic vesicle glycoprotein 2A (SV2A), which is crucial in various neurological disorders like epilepsy and neurodegenerative diseases. Its ability to modulate SV2A activity suggests utility in studying synaptic density and drug interactions .

- Anti-inflammatory Effects : In vitro studies indicate that this compound can inhibit pro-inflammatory cytokine production in macrophages, pointing toward potential applications in treating inflammatory diseases .

Research indicates significant biological activity attributed to the trifluorophenyl group:

- Enzyme Inhibition : The compound may exhibit inhibitory activity against enzymes related to neurotransmitter release. This activity could have implications for treating conditions associated with neurotransmitter dysregulation .

- Receptor Binding Affinity : Investigations into its binding affinity with various receptors suggest that the trifluorophenyl substitution enhances interactions, potentially leading to increased efficacy in therapeutic applications .

Industrial Applications

In industrial settings, 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one serves as:

- Building Block : It is utilized as a building block for synthesizing more complex molecules in organic chemistry.

- Catalyst : The compound's chirality allows it to be used as a catalyst in asymmetric reactions crucial for producing enantiopure compounds necessary in pharmaceuticals .

Therapeutic Potential in Neurological Disorders

Research has highlighted the compound's potential role in treating neurological disorders through its interaction with SV2A. Its ability to modulate synaptic vesicle dynamics could lead to novel treatment strategies for epilepsy and other neurodegenerative conditions.

Anti-inflammatory Effects

In laboratory studies, the compound demonstrated the capability to reduce inflammation by inhibiting cytokine production. This finding opens avenues for developing new anti-inflammatory agents based on this molecular framework.

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways . The compound may act by binding to certain receptors or enzymes, thereby modulating their activity . Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Comparison of SV2A-Targeting Radioligands

Key Differentiators:

Radionuclide Half-Life :

- [11C]UCB-J’s short half-life limits its use to facilities with on-site cyclotrons , whereas [18F]-SynVesT-1’s longer half-life enables centralized production and distribution .

- Imaging Efficiency : [11C]UCB-J provides high-resolution synaptic density maps within a 60–90 min scan , while [18F]-SynVesT-1 allows longer acquisition windows for dynamic studies .

Synthetic Complexity: [11C]UCB-J synthesis employs Suzuki-Miyaura cross-coupling with [11C]methyl iodide, requiring precise radiochemical handling .

Comparison with Non-SV2A Pyrrolidinone Analogues

Research Findings and Clinical Implications

- Neurodegenerative Diseases : [11C]UCB-J PET reveals synaptic loss in Alzheimer’s disease hippocampi, correlating with cognitive decline .

- Epilepsy : Reduced [18F]-SynVesT-1 uptake in focal cortical dysplasia type II highlights SV2A’s role in epileptogenesis .

- Stereochemical Specificity : The discontinued (4S)-isomer underscores the necessity of enantiomeric purity for SV2A targeting .

Biological Activity

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is a compound that has garnered attention in the field of neuropharmacology, particularly due to its interaction with synaptic vesicle glycoprotein 2A (SV2A). This article aims to provide a comprehensive overview of its biological activity, supported by empirical data and case studies.

- Chemical Formula : CHFN\O

- Molecular Weight : 233.20 g/mol

- Structure : The compound features a pyrrolidinone ring substituted with a trifluorophenyl group, contributing to its unique biological properties.

This compound primarily functions as a selective radioligand for SV2A. SV2A is a protein located in synaptic vesicles that plays a crucial role in neurotransmitter release. The binding of this compound to SV2A has implications for understanding synaptic density and function in various neurological conditions.

1. Radioligand Properties

The compound has been evaluated as a radiotracer in positron emission tomography (PET) imaging studies. For instance, the derivative 11C-UCB-J, which includes this compound in its structure, demonstrated:

- High brain uptake : Indicating effective penetration through the blood-brain barrier.

- Rapid binding kinetics : Allowing for quick imaging results.

- Specific binding signals : High specific binding potential in brain regions associated with SV2A expression .

2. Case Studies

Several studies have utilized this compound to evaluate synaptic integrity in neurodegenerative diseases:

- A study involving non-human primates showed that 11C-UCB-J exhibited high specific binding in gray matter regions, correlating with SV2A expression levels and providing insights into synaptic loss in conditions like Alzheimer's disease .

- Another investigation highlighted the use of this radiotracer in assessing the effects of antiepileptic drugs on SV2A binding, demonstrating significant occupancy rates that correlate with therapeutic efficacy .

Data Table: Summary of Key Findings

| Study | Subject | Radiotracer Used | Key Findings |

|---|---|---|---|

| Nabulsi et al., 2016 | Non-human primates | 11C-UCB-J | High brain uptake and specific binding in gray matter |

| Matuskey et al., 2020 | Parkinson's Disease Patients | 11C-UCB-J | Lower binding observed in substantia nigra |

| Tang et al., 2022 | ALS Patients | 18F-SynVesT-1 | Lower uptake in key brain regions correlating with disease severity |

Q & A

Basic: What synthetic methodologies are employed to produce 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one derivatives for PET tracer development?

The synthesis of derivatives like [¹¹C]UCB-J, a radioligand targeting synaptic vesicle glycoprotein 2A (SV2A), relies on the Suzuki-Miyaura cross-coupling reaction . This method involves reacting a heteroaryl boronic acid precursor with [¹¹C]methyl iodide in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₂CO₃). Critical parameters include minimizing reagent quantities to reduce side reactions and optimizing reaction time (3–5 minutes) to achieve radiochemical yields of 20–25% .

Basic: How is the structural integrity of this compound validated in preclinical studies?

Structural validation employs high-performance liquid chromatography (HPLC) with UV/radioactive detection and mass spectrometry (MS) . For example, [¹¹C]UCB-J purity is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient), ensuring >98% radiochemical purity. Absolute configuration is verified by comparing retention times with non-radioactive reference standards synthesized via asymmetric catalysis .

Basic: What initial applications have been explored for this compound in neuroimaging?

The compound’s derivatives, such as [¹¹C]UCB-J, are used in positron emission tomography (PET) to quantify synaptic density in neurodegenerative diseases. Baseline studies in Alzheimer’s disease (AD) show a 20–40% reduction in SV2A binding in the temporal and parietal cortices, correlating with cognitive decline (Mini-Mental State Examination scores, r = 0.65–0.72) .

Advanced: How can researchers optimize radiochemical yield and purity in the synthesis of [¹¹C]UCB-J?

Key optimizations include:

- Precursor design : Using (R)-3-(difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)-pyridin-1-ium fluoride (BF₃-Dm-UCB-J) to enhance boron stability.

- Catalyst loading : Reducing Pd(OAc)₂ to 0.5–1.0 µmol minimizes metal-induced side products.

- Automated purification : Solid-phase extraction (C18 cartridges) coupled with semi-preparative HPLC achieves >95% purity .

Advanced: How are discrepancies between SUV ratios (SUVRs) and model-based binding potential (BPND) addressed in SV2A quantification?

Discrepancies arise from non-specific binding and reference region variability. Solutions include:

- Optimal time window selection : 30–60 minutes post-injection balances equilibrium and signal-to-noise.

- Reference tissue normalization : Using the centrum semiovale (devoid of SV2A) as a reference reduces vascular contribution errors.

- Validation with full kinetic modeling : 2-tissue compartment models (2T4k_VB) confirm SUVR reliability (R² = 0.85–0.92) .

Advanced: What motion-correction strategies improve the accuracy of [¹¹C]UCB-J PET in dynamic scans?

Data-driven motion correction (DDMC) algorithms align frames using voxel-wise intensity correlation and event-by-event repositioning . Compared to vendor tools (e.g., Vicra), DDMC reduces variability in distribution volume ratio (DVR) by 12–15% in studies with head motion >4 mm .

Advanced: How reproducible are synaptic density measurements using [¹¹C]UCB-J PET across longitudinal studies?

Test-retest variability (TRV) assessments over 28 days show a coefficient of variation (COV) of 6–8% in healthy controls using SUVR and 7–9% using BPND. Rigorous standardization of scan protocols (injection-to-scan time, ROI delineation) minimizes intersession variability .

Advanced: How do researchers cross-validate synaptic density metrics across different PET tracers?

Multi-tracer studies (e.g., [¹¹C]UCB-J for SV2A, [¹⁸F]FDG for glucose metabolism) use partial least squares regression to identify disease-specific synaptic/metabolic coupling. In AD, SV2A loss precedes hypometabolism by 12–18 months, suggesting synaptic dysfunction as an early biomarker .

Advanced: What methodologies confirm the specificity of this compound derivatives for SV2A?

In vitro autoradiography with SV2A-knockout mice and competitive binding assays (using levetiracetam as a displacer) demonstrate >90% specific binding. In vivo blocking studies in primates show dose-dependent BPND reduction (IC₅₀ = 10–15 mg/kg) .

Advanced: How are multi-modal imaging approaches leveraging this compound derivatives advancing mechanistic insights into neurodegenerative pathways?

Combining [¹¹C]UCB-J PET with tau ([¹⁸F]flortaucipir) and amyloid-β ([¹⁸F]florbetapir) imaging reveals that synaptic loss correlates more strongly with tau deposition (SUVR-tau r = 0.62) than amyloid-β (r = 0.35) in AD. This supports the "tau-first" neurodegeneration hypothesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.